1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a urea derivative featuring a 2,3-dimethoxyphenyl group and a 1-ethyl-2-oxoindolin-5-yl moiety. Urea-based compounds are renowned for their diverse biological activities, including enzyme inhibition and receptor modulation, often attributed to their hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-4-22-15-9-8-13(10-12(15)11-17(22)23)20-19(24)21-14-6-5-7-16(25-2)18(14)26-3/h5-10H,4,11H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOCNUBNCGUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the 2,3-Dimethoxyphenyl Isocyanate: This can be achieved by reacting 2,3-dimethoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the 1-Ethyl-2-oxoindoline: This intermediate can be synthesized by the reaction of indoline with ethyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the reaction of 2,3-dimethoxyphenyl isocyanate with 1-ethyl-2-oxoindoline to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups attached to the phenyl ring.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within cells.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure can be compared to other urea derivatives and related heterocycles (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
*Note: Molecular weight and formula inferred from structural similarity to .
Key Observations:
- Substituent Position and Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound is shared with DMFP and a chalcone derivative , both showing biological activity.
- Urea vs. Chalcone/Propenone Cores: Urea derivatives (e.g., target compound and ) may exhibit stronger hydrogen-bonding interactions compared to chalcones ( ) or propenones ( ), which rely on ketone or conjugated systems for activity.
- Chlorine vs. Methoxy Substitution : The dichlorophenyl analog ( ) replaces methoxy groups with electron-withdrawing chlorine atoms, likely altering binding affinity and metabolic stability.
Antimalarial Potential:
Chalcone derivatives with 2,3-dimethoxyphenyl groups (e.g., ) inhibit the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) interaction (31.58% inhibition). The amino group in these chalcones facilitates electrostatic interactions, whereas the urea group in the target compound may engage in hydrogen bonding with similar targets.
Analgesic and Anti-inflammatory Effects:
DMFP ( ), containing a 2,3-dimethoxyphenyl propenone core, demonstrates dual peripheral and central antinociceptive effects. Its activity is linked to reduced nitric oxide and pro-inflammatory mediators, suggesting that the 2,3-dimethoxy substitution pattern is critical for modulating inflammatory pathways. The target compound’s urea moiety could enhance central nervous system penetration compared to DMFP.
Computational and Spectroscopic Studies
highlights the utility of density functional theory (DFT) in analyzing spectroscopic properties of dimethoxyphenyl-containing compounds (e.g., UV-Vis, IR, NMR). Such methods could predict the electronic behavior of the target compound’s 2,3-dimethoxyphenyl group and its interaction with biological targets.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, characterized by a dimethoxyphenyl group and an ethyl-oxoindolinyl moiety, positions it as a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.39 g/mol. The compound features a urea functional group, which is significant for its biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.
Receptor Modulation: It can interact with cell surface receptors, influencing cellular signaling pathways that regulate various physiological processes.
Signal Transduction Effects: By affecting intracellular signaling pathways, the compound may alter gene expression and cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anti-inflammatory Effects: The compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties: Some studies indicate potential antimicrobial activity against various pathogens, suggesting its use in infectious disease management.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of similar compounds within the same structural family:
-
Study on EGR-1 Inhibition:
- A related compound was shown to inhibit EGR-1 DNA-binding activity, which is crucial in the pathogenesis of atopic dermatitis. This study utilized in silico docking and electrophoretic mobility shift assays to demonstrate binding efficacy and functional cellular effects on inflammatory gene expression .
-
Anticancer Research:
- Investigations into structurally similar compounds have demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | Methyl group instead of ethyl | Different biological activity profile |
| 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-3-yl)urea | Variation in oxo group position | Distinct reactivity and properties |
| 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)thiourea | Thiourea linkage instead of urea | Potentially different pharmacological properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, and how can purity be ensured?
- Methodology : The compound can be synthesized via urea linkage formation between an isocyanate and an amine. For example, dissolve 1-ethyl-5-amino-2-oxoindoline (or a derivative) in dry dichloromethane, then add 2,3-dimethoxyphenyl isocyanate dropwise under inert conditions. Stir at room temperature for 3–6 hours. Purify the crude product via recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Analytical Workflow :
- NMR : Use - and -NMR in DMSO- to confirm urea NH protons (~10–11 ppm) and aromatic/alkyl moieties. Compare with similar urea derivatives (e.g., 1-phenyl-3-(quinolin-5-yl)urea) .
- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/water). Resolve the crystal structure to confirm dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H···O interactions) .
- IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm) and methoxy C–O bands (~1250 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- SAR Strategy :
- Substitution Patterns : Modify the 2,3-dimethoxyphenyl group (e.g., replace methoxy with halogen or nitro groups) to assess electronic effects on target binding. Similarly, alter the indolinone moiety (e.g., substituents at the 1-ethyl or 5-position) .
- Biological Testing : Evaluate inhibitory activity (e.g., enzyme assays or MIC values against bacterial strains) and correlate with structural changes. For example, bulky substituents may sterically hinder binding, while electron-withdrawing groups enhance electrophilicity .
Q. What in silico approaches are suitable for predicting pharmacokinetics and target interactions?
- Computational Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or bacterial enzymes). Focus on hydrogen bonding with the urea moiety and hydrophobic contacts with aromatic rings .
- ADME Prediction : Apply SwissADME or pkCSM to estimate solubility, BBB permeability, and metabolic stability. Pay attention to methoxy groups, which may influence cytochrome P450 interactions .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Troubleshooting :
- Synthetic Variability : Ensure consistent protection/deprotection of reactive groups (e.g., indolinone NH) during synthesis. Trace impurities (<1%) can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., bacterial strain viability, incubation time) across studies. Compare IC/MIC values using positive controls (e.g., known inhibitors from ) .
Q. What strategies identify metabolites and evaluate metabolic stability?
- Metabolite Profiling :
- LC-MS/MS : Incubate the compound with liver microsomes (human/rat). Detect phase I metabolites (e.g., demethylation of methoxy groups) and phase II conjugates (glucuronidation) using high-resolution mass spectrometry (HRMS) .
- Stability Assays : Monitor degradation in simulated gastric fluid (pH 2) and PBS (pH 7.4) at 37°C. Urea bonds are generally stable, but indolinone ring oxidation may occur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
